molecular formula C42H74N4O14S B8115042 Norbornene-PEG11 Biotin

Norbornene-PEG11 Biotin

Cat. No.: B8115042
M. Wt: 891.1 g/mol
InChI Key: FJUHRWBVSDUSFE-IFJQBEHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG11 Biotin is a compound that combines the norbornene scaffold with a polyethylene glycol (PEG) linker and biotin. This compound is particularly significant in the field of bioconjugation and nanomedicine due to its unique properties that facilitate targeted delivery and site-specific interactions. The norbornene moiety provides a reactive site for further functionalization, while the PEG linker enhances solubility and biocompatibility. Biotin, a vitamin, is known for its strong affinity to streptavidin, making this compound useful in various biochemical applications .

Preparation Methods

The synthesis of Norbornene-PEG11 Biotin involves several steps:

    Synthesis of Norbornene-PEG: The process begins with the synthesis of norbornene-functionalized PEG. This is typically achieved by reacting norbornene with PEG under specific conditions to form a stable bond.

    Attachment of Biotin: The biotin moiety is then attached to the norbornene-PEG through a series of reactions.

Industrial production methods for this compound are similar but scaled up to ensure consistency and purity. These methods often involve automated synthesis and purification processes to meet the high demand in research and medical applications .

Scientific Research Applications

Norbornene-PEG11 Biotin has a wide range of applications in scientific research:

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H74N4O14S/c47-39(4-2-1-3-38-40-37(33-61-38)45-42(49)46-40)43-7-9-50-11-13-52-15-17-54-19-21-56-23-25-58-27-29-60-30-28-59-26-24-57-22-20-55-18-16-53-14-12-51-10-8-44-41(48)36-32-34-5-6-35(36)31-34/h5-6,34-38,40H,1-4,7-33H2,(H,43,47)(H,44,48)(H2,45,46,49)/t34?,35?,36?,37-,38-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHRWBVSDUSFE-IFJQBEHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74N4O14S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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